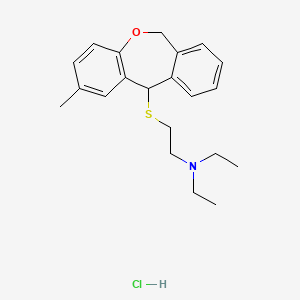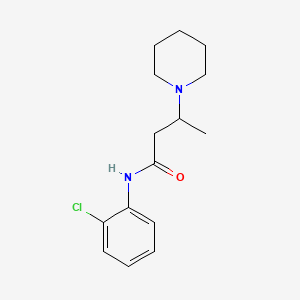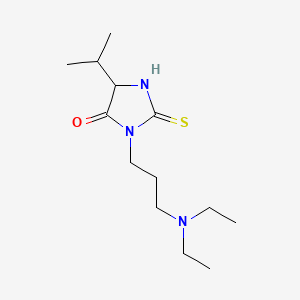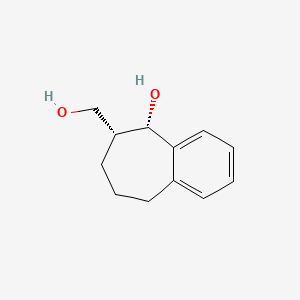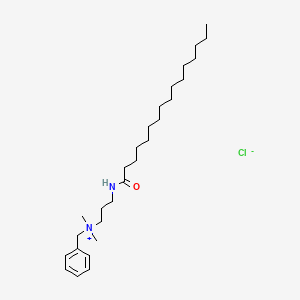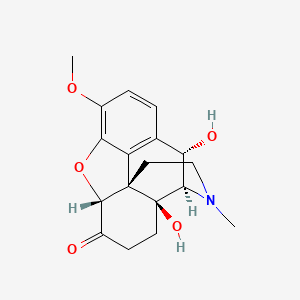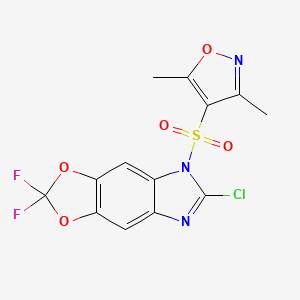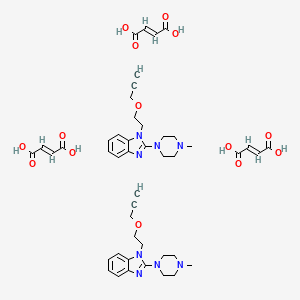
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole is a complex organic compound that features a combination of multiple functional groups, including a benzimidazole core, a piperazine ring, and an alkyne group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring and the alkyne group. Common reagents used in these steps include strong acids or bases, coupling agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group might yield carboxylic acids or ketones, while nucleophilic substitution on the piperazine ring could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and might have similar biological activities.
Piperazine derivatives: Compounds with a piperazine ring can have diverse pharmacological properties.
Alkyne-containing compounds: These compounds are known for their reactivity and potential in click chemistry.
Uniqueness
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential biological activities. Its structure provides opportunities for targeted modifications and applications in various fields.
Propiedades
Número CAS |
87233-60-1 |
|---|---|
Fórmula molecular |
C46H56N8O14 |
Peso molecular |
945.0 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole |
InChI |
InChI=1S/2C17H22N4O.3C4H4O4/c2*1-3-13-22-14-12-21-16-7-5-4-6-15(16)18-17(21)20-10-8-19(2)9-11-20;3*5-3(6)1-2-4(7)8/h2*1,4-7H,8-14H2,2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
Clave InChI |
YJZCDCVYTLCPII-VQYXCCSOSA-N |
SMILES isomérico |
CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


